molecular formula C15H27BO4 B6172156 tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enoate CAS No. 894770-97-9

tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enoate

Cat. No.: B6172156
CAS No.: 894770-97-9
M. Wt: 282.2
InChI Key:
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Description

Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enoate: is a boronic acid derivative that has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This compound is characterized by the presence of a boronic ester group and a pent-4-enoate moiety, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enoate typically involves the reaction of pent-4-enoic acid with tert-butyl boronic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a palladium complex, and a base, such as potassium carbonate, to facilitate the formation of the boronic ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure efficiency and consistency. The choice of solvents, temperature, and pressure are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of reactions, including:

  • Oxidation: The boronic ester group can be oxidized to form boronic acids.

  • Reduction: The double bond in the pent-4-enoate moiety can be reduced to form pentanoic acid derivatives.

  • Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

  • Reduction: Typical reducing agents include lithium aluminum hydride and sodium borohydride.

  • Substitution: Palladium catalysts, such as palladium on carbon (Pd/C), and bases like potassium carbonate are commonly used.

Major Products Formed:

  • Oxidation: Boronic acids

  • Reduction: Pentanoic acid derivatives

  • Substitution: Biaryl compounds

Scientific Research Applications

Chemistry: This compound is widely used in organic synthesis, particularly in the formation of biaryl compounds through Suzuki-Miyaura cross-coupling reactions. It serves as a versatile intermediate for the synthesis of various pharmaceuticals and agrochemicals.

Biology: In biological research, tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enoate is used as a reagent in the labeling of biomolecules and in the study of enzyme mechanisms.

Industry: In the chemical industry, this compound is used as an intermediate in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enoate exerts its effects depends on the specific reaction it undergoes. For example, in Suzuki-Miyaura cross-coupling reactions, the boronic ester group undergoes transmetalation with a palladium catalyst, followed by the coupling with an aryl halide to form the biaryl product.

Molecular Targets and Pathways Involved:

  • Suzuki-Miyaura Cross-Coupling: The boronic ester group targets palladium catalysts, facilitating the formation of biaryl compounds.

  • Oxidation and Reduction Reactions: The double bond in the pent-4-enoate moiety and the boronic ester group are the primary sites of reactivity.

Comparison with Similar Compounds

  • Boronic Acids: Similar to tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enoate, boronic acids are used in cross-coupling reactions.

  • Boronic Esters: These compounds share the boronic ester functional group and are used in similar synthetic applications.

Uniqueness: this compound is unique due to its combination of the boronic ester group and the pent-4-enoate moiety, which allows for a wide range of chemical transformations and applications.

Properties

CAS No.

894770-97-9

Molecular Formula

C15H27BO4

Molecular Weight

282.2

Purity

95

Origin of Product

United States

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